Cibenzoline
描述
Historical Development and Discovery
The historical development of this compound traces back to its original discovery and development by Hexachemie in France, with subsequent development efforts undertaken by UPSA SAS. The compound emerged during a period of intensive research into novel antiarrhythmic agents, as pharmaceutical researchers sought to develop drugs with improved efficacy profiles and reduced side effect burdens compared to existing therapies. The initial research focused on creating a structurally distinct antiarrhythmic agent that could provide effective rhythm control while minimizing the anticholinergic effects that limited the utility of drugs like disopyramide.
The drug's developmental pathway reflected the evolving understanding of cardiac electrophysiology and the recognition that effective antiarrhythmic therapy might require compounds with multiple mechanisms of action. This compound's unique gem-diphenylcyclopropyl structure, which it shares with related compounds pituxate and ecipramidil, represented a significant departure from traditional antiarrhythmic drug architectures. This structural innovation was accompanied by extensive preclinical studies that revealed the compound's ability to block sodium channels while also exhibiting moderate calcium channel blocking effects and prolonging action potential duration through potassium channel interactions.
The transition from preclinical development to clinical application was marked by carefully designed studies that established this compound's safety and efficacy profile. Early clinical trials focused on the drug's antiarrhythmic properties, demonstrating its effectiveness in suppressing premature ventricular complexes and reducing episodes of ventricular tachycardia. These initial studies revealed that this compound could achieve therapeutic plasma concentrations ranging from 59 to 421 ng/mL in responsive patients, with higher concentrations associated with increased risk of adverse effects including bundle branch block, hypotension, and gastrointestinal disturbances.
The regulatory approval process for this compound began with its first approval in Japan on September 28, 1990, specifically for the treatment of tachycardia. This milestone marked the beginning of the drug's clinical availability and established the foundation for subsequent research into expanded therapeutic applications. The approval was supported by comprehensive clinical data demonstrating the drug's efficacy in managing various forms of cardiac arrhythmias, with particular emphasis on its favorable side effect profile compared to existing alternatives.
Chemical Classification and Nomenclature
This compound belongs to the Class Ia antiarrhythmic drug category, characterized by its ability to block sodium channels while exhibiting intermediate kinetics of channel association and dissociation. The drug's classification as a Class Ia agent places it alongside quinidine, procainamide, and disopyramide, though this compound's unique structural features confer additional pharmacological properties that extend beyond traditional Class I mechanisms. The compound exhibits Class III antiarrhythmic characteristics through its ability to delay repolarization and prolong action potential duration, while also demonstrating Class IV properties by antagonizing calcium's positive inotropic effects.
The nomenclature of this compound reflects its complex chemical structure and international recognition. The compound is known by several names across different pharmaceutical systems: this compound serves as the International Nonproprietary Name (INN), while cifenline is recognized as the United States Adopted Name (USAN). Additional synonyms include the chemical descriptor 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole, which provides insight into the drug's structural composition. The succinate salt form, commonly used in pharmaceutical preparations, is designated as this compound succinate or cifenline succinate.
The Anatomical Therapeutic Chemical (ATC) classification system assigns this compound the code C01BG07, positioning it within the cardiovascular system category under cardiac therapy, specifically as an antiarrhythmic agent belonging to the "other antiarrhythmics, class I and III" subcategory. This classification reflects the drug's multifaceted mechanism of action and its position among antiarrhythmic agents with complex pharmacological profiles. The therapeutic category designation in Japan assigns this compound to category 2129, which encompasses miscellaneous antiarrhythmic agents.
The chemical identification of this compound is further standardized through various international databases and registries. The CAS Registry Number 53267-01-9 uniquely identifies the base compound, while the succinate salt form carries the CAS number 100678-32-8. The FDA Unique Ingredient Identifier (UNII) Z7489237QT provides an additional standardized reference for regulatory and research purposes. These multiple identification systems ensure consistent recognition of the compound across different pharmaceutical and regulatory contexts, facilitating international communication and regulatory harmonization.
Structural Identity and Chemical Taxonomy
The molecular structure of this compound is characterized by its distinctive gem-diphenylcyclopropyl moiety linked to an imidazoline ring system, a configuration that distinguishes it from conventional antiarrhythmic agents. The base compound exhibits the molecular formula C₁₈H₁₈N₂ with a molecular weight of 262.35 g/mol, while the clinically utilized succinate salt form has the formula C₁₈H₁₈N₂·C₄H₆O₄ and a molecular weight of 380.44 g/mol. This structural arrangement creates a three-dimensional molecular architecture that enables specific interactions with cardiac ion channels, contributing to the drug's complex pharmacological profile.
The chemical taxonomy of this compound places it within the broader category of diarylmethanes, specifically as a diphenylmethane derivative. According to the ChEBI classification system, this compound is categorized as a diarylmethane, reflecting its structural organization around two phenyl groups connected through a methane-like linkage. This classification provides insight into the compound's chemical behavior and potential for structure-activity relationships with other members of this chemical family. The compound's structural features include a cyclopropyl ring bearing two phenyl substituents and an imidazoline heterocycle, creating a rigid molecular framework that contributes to its specific receptor binding properties.
The stereochemical characteristics of this compound indicate that the compound exists as a racemic mixture, containing equal proportions of both enantiomers. This racemic composition is significant from both pharmacological and regulatory perspectives, as different enantiomers may exhibit distinct pharmacokinetic and pharmacodynamic properties. The molecular architecture includes one defined stereocenter, though the compound is typically utilized clinically as a racemic mixture rather than as individual enantiomers. The three-dimensional conformational analysis reveals that the cyclopropyl ring adopts a fixed geometric arrangement that positions the phenyl groups in a specific spatial orientation, potentially influencing the compound's binding affinity and selectivity for various cardiac ion channels.
Physicochemical Properties
The physicochemical properties of this compound significantly influence its pharmaceutical formulation, bioavailability, and therapeutic applications. The base compound exhibits a melting point range of 103-104°C, indicating its thermal stability under normal storage conditions. The predicted boiling point of 449.2±45.0°C reflects the compound's molecular weight and intermolecular forces, while the calculated density of 1.17±0.1 g/cm³ provides important information for pharmaceutical formulation development. These thermal and physical characteristics are crucial for determining appropriate storage conditions and manufacturing processes.
The solubility profile of this compound reveals its limited solubility in various solvents, with slight solubility reported in chloroform, ethyl acetate, and methanol. This solubility pattern influences the drug's formulation strategy and may impact its absorption characteristics following oral administration. The compound's pKa value of 10.82±0.40 indicates its basic nature and suggests that it will exist predominantly in ionized form at physiological pH, which affects its membrane permeability and distribution characteristics. The succinate salt form demonstrates improved water solubility (≥5mg/mL), making it more suitable for pharmaceutical applications.
The stability characteristics of this compound require careful consideration for pharmaceutical storage and handling. The compound is reported to be light sensitive, necessitating protection from light during storage and handling procedures. The recommended storage temperature of 2-8°C for both the base compound and succinate salt form indicates the need for refrigerated storage conditions to maintain chemical stability. These stability requirements have important implications for the drug's distribution chain and patient storage instructions, ensuring maintenance of therapeutic potency throughout the product's shelf life.
The pharmacokinetic implications of this compound's physicochemical properties are significant for its therapeutic application. The compound's basic nature and limited aqueous solubility may influence its absorption rate and extent following oral administration, while its molecular weight and structural characteristics affect its distribution and elimination kinetics. Clinical studies have demonstrated that this compound achieves peak plasma concentrations approximately 2 hours after oral administration, with a half-life of 8-12 hours that supports twice-daily dosing regimens. The drug's plasma protein binding characteristics and volume of distribution, while not extensively detailed in the search results, are crucial factors that influence its therapeutic dosing and potential for drug interactions.
属性
IUPAC Name |
2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOBOOXFSRWSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022819 | |
| Record name | Cifenline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53267-01-9 | |
| Record name | Cibenzoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53267-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cifenline [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053267019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cibenzoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13358 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cifenline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cibenzoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIFENLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7489237QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Racemic Resolution Using D-Tartaric Acid
The cornerstone of modern cibenzoline synthesis lies in the stereoselective separation of enantiomers from racemic this compound free base. As detailed in EP3858816A1, this process involves reacting racemic this compound (III) with D-(-)-tartaric acid in a biphasic solvent system. The reaction proceeds at 20–35°C for 30 minutes to 6 hours, utilizing acetonitrile and water as primary solvents. The resulting racemic this compound-D-tartaric acid salt (IIIA) precipitates upon addition of methyl tert-butyl ether (MTBE), achieving a diastereomeric excess >99% after recrystallization.
Key parameters for optimal resolution include:
-
Solvent ratio : A 2:1 volumetric ratio of isopropanol to methanol enhances solubility differentials between diastereomers.
-
Temperature control : Maintaining the reaction at 25–30°C prevents epimerization while ensuring complete salt formation.
-
Stoichiometry : A 1:1 molar ratio of this compound free base to D-tartaric acid minimizes byproduct formation.
Neutralization and Free Base Isolation
The (-)-cibenzoline-D-tartaric acid salt (IVA) undergoes basification with saturated sodium bicarbonate to yield the enantiomerically pure free base (VA) . This step, conducted at 10–50°C for 1–5 hours, achieves near-quantitative recovery (98.5% yield) when using dichloromethane for extraction. Critical to this stage is the rigorous removal of residual tartaric acid, which is accomplished through sequential washes with deionized water and brine.
Crystallization and Purification of (-)-Cibenzoline Succinate
Solvent Screening for Polymorph Control
The final succinate salt is formed by reacting (-)-cibenzoline free base with succinic acid in a mixture of methanol and isopropanol. As demonstrated in Example 6 of EP3858816A1, cooling the solution to 0–10°C induces crystallization of the desired polymorph. The choice of solvent system directly impacts particle morphology and bulk density:
| Solvent Combination | Crystallization Temperature (°C) | Mean Particle Size (µm) | Purity (%) |
|---|---|---|---|
| Methanol/IPA (1:2) | 0–5 | 50–100 | 99.91 |
| Ethanol/IPA (1:3) | 5–10 | 100–150 | 99.85 |
| Acetonitrile/Water | 10–15 | 20–50 | 99.78 |
Drying and Stability Profiling
Post-crystallization, the product is dried using vacuum tray dryers at 40–45°C to achieve residual solvent levels <0.1% (ICH Q3C guidelines). Accelerated stability studies (40°C/75% RH) confirm no polymorphic transitions or enantiomeric inversion over 6 months when stored in HDPE containers with desiccant.
Analytical Method Validation
Chiral HPLC Quantification
The optical purity of (-)-cibenzoline succinate is determined using a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with n-hexane:isopropanol:diethylamine (80:20:0.1 v/v) mobile phase. Retention times are 8.2 min for (-)-cibenzoline and 9.7 min for (+)-cibenzoline, achieving baseline separation (α = 1.32). System suitability criteria include:
-
Resolution factor ≥2.0
-
Tailing factor ≤1.2
-
RSD of peak area ≤1.0% for six injections
Solid-State Characterization
Powder X-ray diffraction (PXRD) of the final succinate salt shows characteristic peaks at 2θ = 12.4°, 15.8°, 18.2°, and 24.6°, confirming the monoclinic crystal system. Differential scanning calorimetry (DSC) reveals a sharp endotherm at 162–164°C corresponding to the melting point, with no evidence of solvates or hydrates.
Scale-Up Considerations for Industrial Production
Reaction Kinetics in Batch Reactors
Pilot-scale batches (50 kg input) demonstrate that the rate-limiting step is the initial salt formation, with an activation energy (Ea) of 45.2 kJ/mol calculated using the Arrhenius equation. Computational fluid dynamics (CFD) modeling of 1000 L reactors indicates optimal heat transfer at agitation rates of 80–100 rpm, reducing processing time by 22% compared to static mixing.
Waste Stream Management
The process generates 8.5 L of aqueous waste per kg of product, primarily containing residual tartaric acid and sodium bicarbonate. Neutralization with hydrochloric acid to pH 6.5–7.5 followed by reverse osmosis achieves 98% water recovery, meeting EPA discharge standards.
Comparative Analysis of Alternative Synthetic Routes
While the D-tartaric acid method dominates current production, exploratory studies have investigated:
-
Enzymatic resolution : Lipase-catalyzed acetylation of racemic this compound shows moderate enantioselectivity (E = 12), but suffers from low conversion rates (38%).
-
Asymmetric synthesis : Pd-catalyzed cyclopropanation of precursor imidazoline derivatives achieves 85% ee, but requires costly chiral ligands.
-
Chromatographic separation : Simulated moving bed (SMB) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) achieves 99.5% ee but remains economically unviable for large-scale production .
化学反应分析
反应类型: 西苯唑啉会经历各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 使用二甲亚砜中的 2-碘酰苯甲酸。
还原: 可以使用氢化技术实现。
取代: 涉及亚氯酸钠和过氧化氢等试剂。
科学研究应用
西苯唑啉在科学研究中具有广泛的应用:
化学: 用作研究抗心律失常药物的模型化合物。
生物学: 研究其对细胞离子通道和膜稳定性的影响。
医学: 主要用于治疗心律失常,包括室性心动过速和肥厚型心肌病.
工业: 用于开发针对心脏疾病的药物。
作用机制
西苯唑啉通过阻断心肌细胞中的钠通道发挥作用,从而降低心肌的兴奋性和传导性。此作用有助于稳定心肌细胞膜,防止异常心律。 该化合物对钙通道也有一定的作用,有助于其抗心律失常特性 .
类似化合物:
地索匹拉米: 另一种具有类似钠通道阻滞作用的 Ia 类抗心律失常药物。
奎尼丁: 以其用于治疗心律失常而闻名,但具有不同的分子结构。
普鲁卡因酰胺: 具有类似的抗心律失常作用,但在药代动力学特征方面有所不同。
相似化合物的比较
Clinical Implications
- Hypoglycemia Monitoring : this compound requires vigilant glucose monitoring in elderly or renally impaired patients, as sepsis or renal failure can precipitate hypoglycemia despite therapeutic serum levels .
- Drug Interactions : Avoid concurrent use with CYP2D6 inhibitors (e.g., quinidine) to prevent toxicity from reduced R(+)-enantiomer clearance .
- Formulation Variability : Generic this compound may differ in excipients, affecting bioavailability and arrhythmia control compared to brand formulations .
生物活性
Cibenzoline, a member of the class I antiarrhythmic agents, is primarily utilized for the treatment of cardiac arrhythmias. Its pharmacological profile includes inhibition of gastric H,K-ATPase and ATP-sensitive potassium channels, making it a compound of interest in both cardiology and gastroenterology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and research findings.
Inhibition of H,K-ATPase
This compound has been shown to inhibit gastric H,K-ATPase activity in vitro. This inhibition occurs through a competitive mechanism at the K recognition site from the cytoplasmic side of the membrane. The drug demonstrates concentration-dependent inhibition with an IC value ranging from 183 to 201 μM across different experimental setups .
Table 1: Inhibition Profile of this compound on H,K-ATPase
| Source | IC (μM) | Observations |
|---|---|---|
| Hog gastric vesicles | 201 | Concentration-dependent inhibition |
| HEK-293 cells | 183 | Competitive inhibition mechanism |
Effects on ATP-sensitive K Channels
This compound also acts as an ATP-sensitive K channel blocker. It binds directly to the Kir6.2 subunit of the potassium channel rather than the sulfonylurea receptor (SUR1). This binding mechanism is significant as it indicates this compound's potential role in modulating insulin secretion from pancreatic β-cells and influencing cardiac action potentials .
Case Studies and Clinical Trials
A clinical study involving 25 patients with sustained atrial tachyarrhythmia (ATA) demonstrated that intravenous this compound effectively converted sinus rhythm in 72% of cases. The treatment involved a loading dose followed by a continuous infusion, showing comparable efficacy to amiodarone, another antiarrhythmic agent .
Table 2: Clinical Outcomes of this compound vs. Amiodarone
| Treatment | Success Rate (%) | Adverse Events (%) |
|---|---|---|
| This compound | 72 | 4 |
| Amiodarone | 71 | Not specified |
This study suggests that this compound could be considered a first-line treatment option for certain arrhythmias, particularly in patients who may not tolerate other therapies.
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported. In the aforementioned clinical study, severe adverse cardiac events were rare, occurring in only one patient (4%), while minor side effects were noted in two patients . This safety profile supports its use in clinical practice but necessitates monitoring for potential complications.
Research Findings
Recent studies have expanded our understanding of this compound's biological activity beyond cardiac applications. For instance, research indicates that this compound does not significantly affect Na,K-ATPase activity, highlighting its specificity for H,K-ATPase . This specificity may have implications for its use in treating gastric disorders while minimizing systemic side effects.
Summary of Findings
- Inhibition Mechanism : this compound inhibits gastric H,K-ATPase competitively from the cytoplasmic side.
- Cardiac Applications : Demonstrated efficacy in converting atrial tachyarrhythmia with a favorable safety profile.
- Specificity : Exhibits selective inhibition of H,K-ATPase without affecting Na,K-ATPase.
常见问题
Q. How to address limitations in historical studies on this compound’s efficacy in atrial fibrillation?
- Critical Analysis :
- Bias Assessment : Evaluate blinding, randomization, and confounders (e.g., concurrent antiarrhythmics) in clinical trials.
- Data Gaps : Highlight underrepresentation of elderly patients and lack of pharmacogenomic stratification .
Q. What methodologies can reconcile discrepancies between in vitro and in vivo findings on this compound’s Kₐᴛᴘ channel effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
